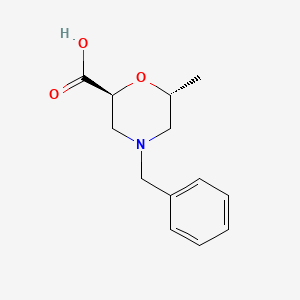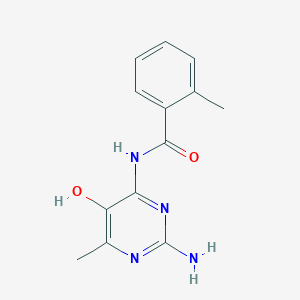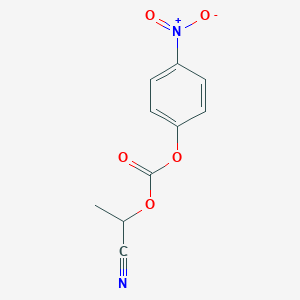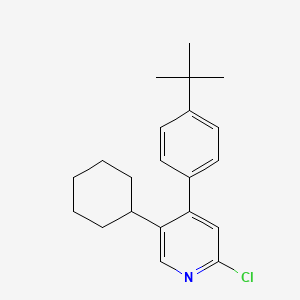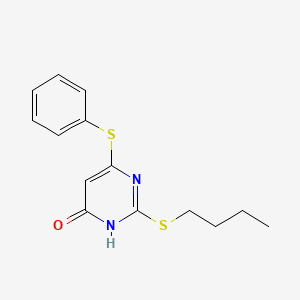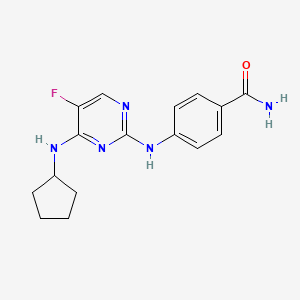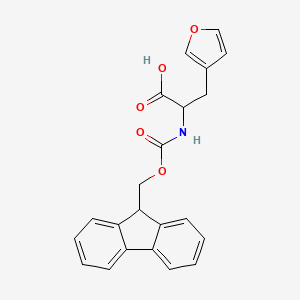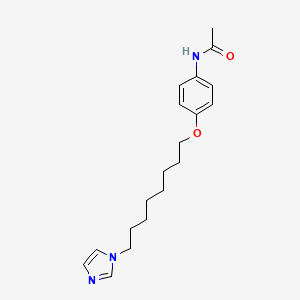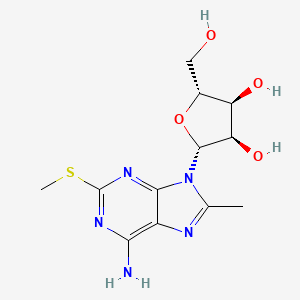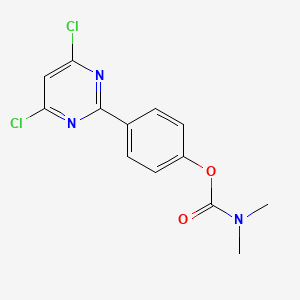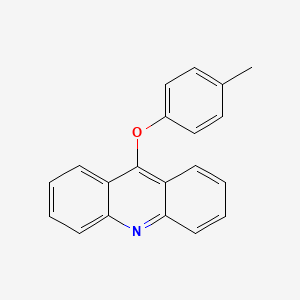
9-(4-Methylphenoxy)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(p-Tolyloxy)acridine is a chemical compound belonging to the acridine family, characterized by its unique structure where a p-tolyloxy group is attached to the ninth position of the acridine ring. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Tolyloxy)acridine typically involves the reaction of acridine with p-tolyl alcohol in the presence of a suitable catalyst. One common method is the condensation reaction where acridine is reacted with p-tolyl alcohol under acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 9-(p-Tolyloxy)acridine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 9-(p-Tolyloxy)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(p-Tolyloxy)acridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(p-Tolyloxy)acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of enzymes involved in DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of DNA, leading to the stabilization of the DNA-drug complex and subsequent inhibition of cellular processes . Additionally, the p-tolyloxy group enhances the compound’s binding affinity and specificity for certain DNA sequences .
Comparison with Similar Compounds
9-Methyl Acridine: Similar in structure but with a methyl group instead of a p-tolyloxy group.
9-Aminoacridine: Contains an amino group at the ninth position, known for its antimicrobial properties and use as a fluorescent dye.
9-Carboxyacridine: Features a carboxyl group, used in the development of anticancer agents due to its ability to inhibit topoisomerase enzymes.
Uniqueness: The presence of the p-tolyloxy group provides unique chemical properties that differentiate it from other acridine derivatives .
Properties
CAS No. |
51501-80-5 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
9-(4-methylphenoxy)acridine |
InChI |
InChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI Key |
UHLQKQUPWAPTQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


